Irinotecan Carboxylate Sodium Salt chemical structure and properties
Irinotecan Carboxylate Sodium Salt chemical structure and properties
An In-Depth Technical Guide to Irinotecan and its Carboxylate Form
This guide provides a comprehensive technical overview of Irinotecan, its active metabolite SN-38, and the critical role of its carboxylate sodium salt form. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structures, physicochemical properties, mechanism of action, and analytical methodologies pertinent to this important chemotherapeutic agent.
Introduction: The Irinotecan Prodrug and its Active Metabolite
Irinotecan (commonly referred to by its brand name Camptosar®) is a potent semi-synthetic analog of the natural alkaloid camptothecin.[1] It functions as a prodrug, meaning it is administered in an inactive form and is converted within the body to its active metabolite.[2] This active form, known as SN-38 (7-ethyl-10-hydroxycamptothecin), is a powerful inhibitor of DNA topoisomerase I and is estimated to be up to 1,000 times more cytotoxic than Irinotecan itself.[3][4]
A crucial aspect of Irinotecan and SN-38 chemistry, central to its efficacy and stability, is the pH-dependent equilibrium between the active lactone ring and an inactive open-ring carboxylate form.[5][6] Understanding this equilibrium is paramount for drug formulation, delivery, and predicting clinical outcomes. This guide will elucidate the properties and interplay of these molecular forms, with a specific focus on the Irinotecan Carboxylate Sodium Salt.
Chemical Structures and the Lactone-Carboxylate Equilibrium
The pharmacological activity of the camptothecin class of drugs is intrinsically linked to the integrity of the E-ring lactone.[7] However, this ring is susceptible to hydrolysis under physiological conditions (pH ~7.4), leading to the formation of a water-soluble, but significantly less active, carboxylate species.[8][9]
-
Irinotecan (CPT-11): The prodrug form, which possesses a bulky bis-piperidine side chain that enhances water solubility for intravenous administration.[1]
-
SN-38: The active metabolite, formed by the enzymatic cleavage of Irinotecan by carboxylesterases in the liver and intestines.[3][10]
-
Carboxylate Forms: Both Irinotecan and SN-38 can undergo hydrolysis to their respective open-ring carboxylate forms. The sodium salt of this form is often encountered during in vitro analysis or as a degradation product.[11][12]
The equilibrium between the lactone and carboxylate forms is reversible and highly dependent on pH. Acidic conditions favor the closed, active lactone ring, while neutral to alkaline conditions shift the equilibrium toward the open, inactive carboxylate form.[5][13]
Caption: pH-dependent equilibrium of Irinotecan and SN-38.
Physicochemical Properties
The distinct chemical forms of Irinotecan and its derivatives exhibit different physicochemical properties that influence their solubility, stability, and biological activity.
| Property | Irinotecan (Free Base) | SN-38 | Irinotecan Carboxylate Sodium Salt |
| Molar Mass | 586.68 g/mol [1] | 392.41 g/mol [3] | 626.69 g/mol [11] |
| Chemical Formula | C33H38N4O6[1] | C22H20N2O5[3] | C33H39N4NaO7[11] |
| Appearance | Crystalline solid | Crystalline solid[14] | Not specified |
| Solubility | Water-soluble[1] | Sparingly soluble in aqueous buffers; Soluble in DMSO (~2 mg/mL)[14][15] | Assumed to be water-soluble |
| Stability | Lactone ring hydrolyzes at physiological pH[6] | Lactone ring is unstable at physiological pH, converting to the carboxylate form.[8][9] | More stable in aqueous solution at neutral/alkaline pH than the lactone form. |
Data compiled from multiple sources.[1][3][6][11][14][15]
The poor solubility and instability of the active SN-38 metabolite at physiological pH present significant challenges for direct administration, reinforcing the rationale for its use as the prodrug Irinotecan.[8][15]
Mechanism of Action: From Prodrug Activation to DNA Damage
The cytotoxic effect of Irinotecan is a multi-step process that begins with its systemic administration and culminates in tumor cell apoptosis.
-
Prodrug Activation: Following intravenous administration, Irinotecan is distributed throughout the body. It is primarily converted by carboxylesterase enzymes, found in the liver and intestine, into the active metabolite, SN-38.[2][10]
-
Topoisomerase I Inhibition: SN-38 exerts its anticancer effect by inhibiting DNA topoisomerase I.[16] This enzyme is crucial for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[17]
-
Formation of a Ternary Complex: SN-38 binds to the topoisomerase I-DNA complex, stabilizing it.[18][19] This prevents the enzyme from re-ligating the DNA strand.
-
DNA Damage and Cell Death: The collision of the DNA replication fork with this stabilized ternary complex leads to the formation of irreversible double-strand DNA breaks.[18] This extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[1][16]
Caption: Irinotecan's metabolic activation and mechanism of action.
Formulation Strategies: Enhancing Stability and Delivery
The inherent instability of the active lactone ring at physiological pH has driven the development of advanced formulation strategies to protect the drug and improve its therapeutic index. A prominent example is the development of liposomal Irinotecan (Onivyde®).
Liposomal Encapsulation (Onivyde®): Onivyde® is a liposomal formulation where Irinotecan is encapsulated within a lipid bilayer vesicle.[20][21] This nano-formulation offers several advantages:
-
Protection from Hydrolysis: The liposome shields the Irinotecan from the neutral pH of the bloodstream, preserving the active lactone ring.[9][22]
-
Prolonged Circulation: The PEGylated surface of the liposomes helps them evade the immune system, extending their circulation time in the body.[4]
-
Enhanced Tumor Accumulation: Liposomes can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[22] Once at the tumor site, the liposomes are broken down, releasing Irinotecan which is then locally converted to SN-38, concentrating the cytotoxic effect where it is most needed.[21][22]
This advanced delivery system exemplifies how understanding the chemical liabilities of a drug, such as the lactone-carboxylate equilibrium, can lead to innovative solutions that improve clinical outcomes.[22][23]
Analytical Methodology: HPLC-Fluorescence Quantification
Accurate quantification of Irinotecan and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used, sensitive, and robust method.[24][25]
Protocol: Simultaneous Quantification of Irinotecan and SN-38
This protocol provides a general workflow for the analysis of total Irinotecan and SN-38 (lactone + carboxylate forms) in plasma.
Objective: To quantify the total concentration of Irinotecan and SN-38 in human plasma samples.
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Irinotecan and SN-38 analytical standards
-
Internal Standard (e.g., Camptothecin)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Water (HPLC grade)
-
HPLC system with fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Methodology:
-
Sample Preparation (Protein Precipitation & Conversion):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of a cold protein precipitation solution (e.g., acetonitrile-methanol 1:1 v/v).[26]
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Acidification Step: Add a small volume of acid (e.g., 0.5 M HCl) to the supernatant. This critical step quantitatively converts the inactive carboxylate form back to the active lactone form, allowing for the measurement of the total drug concentration.[24][26]
-
Vortex and transfer to an HPLC vial for analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile) is often employed to achieve good separation.[27]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Fluorescence Detection: Due to differences in their fluorescence properties, a programmed wavelength change is often necessary for optimal sensitivity.[27]
-
-
Data Analysis:
-
Construct calibration curves for both Irinotecan and SN-38 using standards of known concentrations.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Quantify the concentrations in the unknown samples by interpolating from the linear regression of the calibration curve.
-
Caption: General workflow for HPLC analysis of Irinotecan/SN-38.
Conclusion
Irinotecan's clinical utility is a testament to successful prodrug design, overcoming the limitations of its highly potent but poorly soluble active metabolite, SN-38. The dynamic, pH-dependent equilibrium between the active lactone and inactive carboxylate forms is a defining characteristic of this drug class. For drug development professionals, a thorough understanding of this chemistry is critical for designing stable formulations, developing robust analytical methods, and ultimately, optimizing therapeutic efficacy. The evolution from standard intravenous solutions to advanced delivery systems like liposomal Irinotecan highlights the ongoing innovation in this field, driven by a deep understanding of the molecule's fundamental chemical properties.
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